molecular formula C12H19BrClNO2 B3244168 [2-(2-Bromo-4-methylphenoxy)ethyl](2-methoxyethyl)amine hydrochloride CAS No. 1609406-95-2

[2-(2-Bromo-4-methylphenoxy)ethyl](2-methoxyethyl)amine hydrochloride

Cat. No.: B3244168
CAS No.: 1609406-95-2
M. Wt: 324.64
InChI Key: GHVCQGYUXGQDEN-UHFFFAOYSA-N
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Description

[2-(2-Bromo-4-methylphenoxy)ethyl](2-methoxyethyl)amine hydrochloride is a useful research compound. Its molecular formula is C12H19BrClNO2 and its molecular weight is 324.64. The purity is usually 95%.
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Biological Activity

2-(2-Bromo-4-methylphenoxy)ethylamine hydrochloride is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a bromo-substituted phenolic structure combined with an amine functional group, which may enhance its interaction with biological targets. Its unique structure allows for various chemical reactions that can modify its properties for specific applications.

The biological activity of 2-(2-Bromo-4-methylphenoxy)ethylamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The following pathways are involved:

  • Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that play crucial roles in metabolic pathways.
  • Receptor Binding : It may bind to various receptors, influencing signaling pathways related to inflammation and cell proliferation.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant biological activities. The following table summarizes the biological activities associated with 2-(2-Bromo-4-methylphenoxy)ethylamine hydrochloride and related compounds:

Compound NameKey FeaturesBiological Activity
2-(2-Bromo-4-methylphenoxy)ethylamine hydrochlorideBromo-substituted phenolic structurePotential anti-inflammatory, anticancer
4-BromoanilineSimple bromo-substituted anilineAntimicrobial
4-MethoxyphenolMethoxy-substituted phenolAntioxidant
3-Bromophenylacetic acidContains a carboxylic acid groupAnti-inflammatory
4-Bromo-N,N-dimethylanilineDimethylated aniline derivativeAnticancer

Case Studies

  • Anti-inflammatory Effects : A study investigating the anti-inflammatory properties of similar compounds found that they significantly reduced cytokine production in vitro, suggesting a potential role for 2-(2-Bromo-4-methylphenoxy)ethylamine hydrochloride in treating inflammatory diseases.
  • Anticancer Activity : In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
  • Enzyme Interaction Studies : Research has shown that the compound can inhibit specific enzymes involved in metabolic processes, leading to decreased proliferation of certain cell types.

Properties

IUPAC Name

N-[2-(2-bromo-4-methylphenoxy)ethyl]-2-methoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO2.ClH/c1-10-3-4-12(11(13)9-10)16-8-6-14-5-7-15-2;/h3-4,9,14H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVCQGYUXGQDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCNCCOC)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609406-95-2, 434303-01-2
Record name Ethanamine, N-[2-(2-bromo-4-methylphenoxy)ethyl]-2-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609406-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(2-Bromo-4-methylphenoxy)ethyl](2-methoxyethyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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